molecular formula C9H8BrNO B2579447 2-(4-Bromophenyl)-3-hydroxypropanenitrile CAS No. 123654-61-5

2-(4-Bromophenyl)-3-hydroxypropanenitrile

Cat. No.: B2579447
CAS No.: 123654-61-5
M. Wt: 226.073
InChI Key: YESFFTQXAPAXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a subsequent hydrolysis step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-(4-bromophenyl)-3-oxopropanenitrile.

    Reduction: Formation of 2-(4-bromophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)acetonitrile
  • 4-Bromophenylacetic acid
  • 4-Bromophenylacetohydrazide

Comparison: 2-(4-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which imparts distinct reactivity and potential biological activities compared to its analogs. For example, while 4-bromophenylacetic acid primarily undergoes esterification and amide formation reactions, this compound can participate in a broader range of chemical transformations due to its additional functional groups.

Properties

IUPAC Name

2-(4-bromophenyl)-3-hydroxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFFTQXAPAXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 87 g (0.29 mol) 3-cyano-3-(4-bromophenyl)-2-ketopropionic acid ethyl ester, 44 ml 38% formaldehyde and 180 ml water are added dropwise within 1 hour and with stirring, at a temperature of 10°-15°, a solution of 26 g Na2CO3 in 85 ml water. The mixture is stirred further for 17 hours at room temperature and then three times extracted with 200 ml diethylether. The ether solution is washed with water, dried, evaporated and the residue kept for one hour at 60° under high vacuum. The oily residue (title compound) is chromatographed over a silica gel column with CH2Cl2 /CH3OH 97:3, Rf=0.4.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.